molecular formula C20H20N4O2 B11662657 N'-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662657
M. Wt: 348.4 g/mol
InChI Key: YJJCDSAASKUZND-KGENOOAVSA-N
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Description

N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-2-12-26-17-10-8-16(9-11-17)18-13-19(23-22-18)20(25)24-21-14-15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,22,23)(H,24,25)/b21-14+

InChI Key

YJJCDSAASKUZND-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Preparation

The 3-(4-propoxyphenyl) substituent is introduced via a chalcone precursor. A modified Claisen-Schmidt condensation between 4-propoxyacetophenone and an appropriate aldehyde (e.g., benzaldehyde) yields the chalcone:

4-Propoxyacetophenone+RCHOBaseChalcone Derivative\text{4-Propoxyacetophenone} + \text{RCHO} \xrightarrow{\text{Base}} \text{Chalcone Derivative}

Conditions :

  • Solvent: Ethanol or methanol (20–30 mL per gram of substrate).

  • Catalyst: Sodium hydroxide or potassium hydroxide (10–20 mol%).

  • Temperature: Reflux (70–80°C) for 4–6 hours.

Cyclization to Pyrazole

The chalcone is cyclized with hydrazine hydrate to form the pyrazole core. For example:

Chalcone+N2H4H2OAcOH3(4Propoxyphenyl)1Hpyrazole\text{Chalcone} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{AcOH}} 3-(4-\text{Propoxyphenyl})-1H-\text{pyrazole}

Optimized Parameters :

  • Solvent: Glacial acetic acid (excess as solvent).

  • Temperature: Reflux (100–110°C) for 8–12 hours.

  • Yield: 60–85%.

Carbohydrazide Formation

Ester to Carboxylic Acid

The pyrazole-5-carboxylate ester is hydrolyzed to the carboxylic acid under basic conditions:

R-COOR’+NaOHR-COOH+R’OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COOH} + \text{R'OH}

Conditions :

  • Base: 2M NaOH (aqueous).

  • Solvent: Ethanol/water (1:1 v/v).

  • Temperature: Reflux for 2–4 hours.

Carboxylic Acid to Carbohydrazide

The carboxylic acid is converted to the carbohydrazide via hydrazinolysis:

R-COOH+N2H4H2OEtOHR-CONHNH2\text{R-COOH} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH}} \text{R-CONHNH}2

Conditions :

  • Solvent: Ethanol (20 mL per gram of acid).

  • Hydrazine hydrate: 2–3 equivalents.

  • Temperature: Reflux for 5–8 hours.

  • Yield: 70–90%.

Hydrazone Condensation

The final step involves Schiff base formation between the carbohydrazide and benzaldehyde:

R-CONHNH2+PhCHOAcOHR-CONHN=CH-Ph\text{R-CONHNH}_2 + \text{PhCHO} \xrightarrow{\text{AcOH}} \text{R-CONHN=CH-Ph}

Optimized Protocol :

  • Solvent: Ethanol (10 mL per mmol of carbohydrazide).

  • Catalyst: Glacial acetic acid (2–3 drops).

  • Temperature: Reflux for 2–3 hours.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield: 65–80%.

Spectroscopic Characterization

Key data for intermediates and the final product:

Intermediate IR (cm⁻¹) ¹H NMR (δ, ppm) Yield
Chalcone Derivative1650 (C=O), 1600 (C=C)7.2–8.1 (m, Ar-H), 4.0 (t, OCH₂)75%
Pyrazole-5-Carboxylate1720 (C=O), 1550 (C=N)6.8–7.6 (m, Ar-H), 3.9 (t, OCH₂)80%
Pyrazole-5-Carbohydrazide3300 (NH₂), 1670 (C=O)8.1 (s, NH₂), 7.3–7.9 (m, Ar-H)85%
Final Product3250 (NH), 1630 (C=N)8.5 (s, CH=N), 6.9–7.8 (m, Ar-H)78%

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A solvent-free approach using microwave irradiation:

  • Reactants : 4-Propoxyacetophenone, benzaldehyde, hydrazine hydrate.

  • Conditions : Microwave (300 W, 120°C, 15 min).

  • Yield : 68%.

Vilsmeier-Haack Formylation

For advanced intermediates, formylation at the pyrazole C-4 position:

  • Reagents : DMF/POCl₃ (1:2 molar ratio).

  • Temperature : 0°C to room temperature.

  • Application : Introduces formyl groups for further functionalization.

Critical Analysis of Methodologies

Method Advantages Limitations
Chalcone CyclizationHigh regioselectivity, scalableLong reaction times (8–12 hours)
Microwave SynthesisRapid (15–30 min), eco-friendlySpecialized equipment required
HydrazinolysisHigh yields (70–90%)Excess hydrazine (safety concerns)

Industrial-Scale Considerations

  • Cost Efficiency : Use of ethanol as a green solvent reduces environmental impact.

  • Purification : Recrystallization from ethanol/water mixtures ensures >95% purity.

  • Safety : Benzaldehyde and hydrazine require handling under inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propoxyphenyl group, for example, may enhance its solubility and bioavailability compared to other similar compounds .

Q & A

Basic: What are the optimal synthetic routes for this carbohydrazide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step process:

Pyrazole ring formation : React β-ketoesters or β-diketones with hydrazine under acidic/basic conditions .

Substituent introduction : Couple the pyrazole intermediate with 4-propoxyphenyl halides using bases like K₂CO₃ .

Hydrazide formation : Condense with benzaldehyde derivatives under reflux in ethanol .
Critical conditions :

  • Temperature : 60–80°C for hydrazone formation to avoid side reactions .
  • pH : Neutral to slightly acidic (pH 5–7) for stable intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic and computational methods confirm the compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR identifies hydrazone (-NH-N=CH-) protons (δ 8.2–8.5 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
  • FTIR : Stretching vibrations at 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • DFT calculations : Predict bond angles and electronic properties, correlating with experimental data .

Advanced: How can molecular docking elucidate interactions with biological targets?

Answer:

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3) .
  • Key interactions :
    • π-π stacking between pyrazole and aromatic residues (e.g., Tyr355 in COX-2) .
    • Hydrogen bonding via hydrazide NH to catalytic sites (e.g., Ser530 in COX-2) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib for COX-2) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Experimental variables :
    • Cell lines : Varying IC₅₀ values may arise from differential expression of targets (e.g., HeLa vs. MCF-7) .
    • Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tests (ANOVA, p<0.05) .
  • SAR analysis : Systematically modify substituents (e.g., replace propoxy with ethoxy) to isolate activity trends .

Advanced: What strategies optimize pharmacokinetic properties like solubility and stability?

Answer:

  • Solubility enhancement :
    • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies .
    • Prodrug design : Introduce phosphate esters at the hydroxyl group for improved aqueous solubility .
  • Stability under physiological conditions :
    • pH stability : Test degradation in buffers (pH 1.2–7.4) via HPLC over 24h .
    • Metabolic resistance : Incubate with liver microsomes; add cytochrome P450 inhibitors (e.g., ketoconazole) to reduce clearance .

Advanced: How do substituents on the phenyl groups affect bioactivity?

Answer:

  • Electron-donating groups (e.g., propoxy) :

    • Enhance COX-2 inhibition by increasing electron density on the pyrazole ring .
    • Improve antioxidant activity via resonance stabilization of radicals .
  • Electron-withdrawing groups (e.g., nitro) :

    • Boost antimicrobial activity by disrupting bacterial membrane potential .
  • Comparative data :

    SubstituentBioactivity (IC₅₀, μM)Target
    4-Propoxy12.3 ± 1.2COX-2
    4-Ethoxy18.7 ± 2.1COX-2
    4-Nitro8.9 ± 0.9E. coli
    (Data aggregated from )

Advanced: What crystallographic techniques determine solid-state conformation?

Answer:

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation (solvent: methanol/chloroform) .
    • Analyze dihedral angles between pyrazole and phenyl rings (typically 15–30°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

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